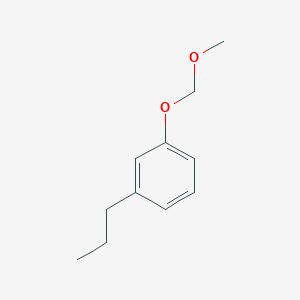

1-(Methoxymethoxy)-3-propylbenzene

Description

BenchChem offers high-quality 1-(Methoxymethoxy)-3-propylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methoxymethoxy)-3-propylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

620971-18-8 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-(methoxymethoxy)-3-propylbenzene |

InChI |

InChI=1S/C11H16O2/c1-3-5-10-6-4-7-11(8-10)13-9-12-2/h4,6-8H,3,5,9H2,1-2H3 |

InChI Key |

YHASSLCYQJSLKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)OCOC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Utility of 1-(Methoxymethoxy)-3-propylbenzene in Advanced Organic Synthesis

Executive Summary

In advanced drug development and complex organic synthesis, the strategic protection of reactive functional groups is paramount. 1-(Methoxymethoxy)-3-propylbenzene —the methoxymethyl (MOM) ether derivative of 3-propylphenol—serves as a highly versatile, protected intermediate. This whitepaper provides an authoritative guide on its physicochemical properties, the mechanistic rationale behind its synthesis, and its critical role in directed ortho-metalation (DoM) workflows.

The CAS Registry Paradox for Synthetic Intermediates

A frequent hurdle for researchers sourcing specialized intermediates is the absence of a globally indexed Chemical Abstracts Service (CAS) Registry Number. While parent compounds and protecting reagents are universally cataloged, transient or highly specific adducts like 1-(Methoxymethoxy)-3-propylbenzene often lack a dedicated CAS number unless they are commercially commercialized or explicitly claimed in patent literature.

To navigate this, drug development professionals must rely on the CAS numbers of the precursors to source raw materials and synthesize the intermediate in situ.

Quantitative Data & Chemical Identity

The following table summarizes the key physicochemical parameters and precursor registry data required for the generation of this intermediate[1].

| Property | Value |

| IUPAC Name | 1-(Methoxymethoxy)-3-propylbenzene |

| Common Nomenclature | 3-Propylphenyl methoxymethyl ether; MOM-protected 3-propylphenol |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Parent Phenol CAS | 645-56-7 (3-Propylphenol) |

| Protecting Reagent CAS | 107-30-2 (Chloromethyl methyl ether, MOM-Cl) |

| LogP (Estimated) | ~3.2 (Highly lipophilic) |

| Boiling Point (Est.) | 240–250 °C at 760 mmHg |

Mechanistic Rationale: The MOM Protecting Group

The selection of the methoxymethyl (MOM) group over alternative protecting groups (such as benzyl or silyl ethers) is driven by strict mechanistic requirements in downstream synthesis[2].

-

Chemical Stability: MOM ethers are exceptionally stable to strong bases, Grignard reagents, and nucleophiles, which are frequently employed in subsequent carbon-carbon bond-forming steps.

-

Directed Ortho-Metalation (DoM): The primary causality for choosing a MOM ether is its ability to act as a powerful directing metalation group (DMG). The lone pairs on the oxygen atoms of the MOM group strongly coordinate with lithium ions, directing deprotonation exclusively to the ortho position of the aromatic ring[3].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate built-in chemical and visual checks to ensure experimental integrity.

Protocol 1: Synthesis of 1-(Methoxymethoxy)-3-propylbenzene

Objective: Quantitatively protect the hydroxyl group of 3-propylphenol to prevent unwanted reactivity during strong-base chemistry.

-

Step 1: Setup and Inert Atmosphere. Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Causality: MOM-Cl is highly moisture-sensitive. Any ambient water will rapidly hydrolyze the reagent into HCl and formaldehyde, destroying the stoichiometry.

-

-

Step 2: Dissolution. Dissolve 3-propylphenol (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (20 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).

-

Causality: DIPEA is a sterically hindered base. It efficiently neutralizes the HCl byproduct driving the reaction forward, but its bulk prevents it from acting as a competing nucleophile.

-

-

Step 3: Reagent Addition. Cool the mixture to 0 °C using an ice bath. Add MOM-Cl (1.2 eq, 12 mmol) dropwise over 10 minutes.

-

Causality: The nucleophilic attack is exothermic. Slow addition at 0 °C prevents thermal runaway and minimizes the formation of bis-MOM ether impurities.

-

-

Step 4: Reaction Propagation & Validation. Remove the ice bath and stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1).

-

Self-Validation: The MOM ether is significantly less polar than the parent phenol. A successful reaction is visually validated by the complete disappearance of the lower Rf phenol spot and the emergence of a new, higher Rf product spot.

-

-

Step 5: Quench and Workup. Quench with saturated aqueous NH₄Cl (20 mL) to neutralize residual base. Extract with CH₂Cl₂ (2 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a colorless oil.

Protocol 2: Directed Ortho-Lithiation (DoM) Workflow

Objective: Regioselectively functionalize the aromatic ring at the ortho position[3].

-

Step 1: Lithiation. Dissolve 1-(Methoxymethoxy)-3-propylbenzene (1.0 eq) in anhydrous THF. Add Tetramethylethylenediamine (TMEDA) (1.1 eq) and cool to -78 °C. Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise.

-

Causality & Validation: TMEDA breaks down n-BuLi hexamers into highly reactive monomers. The MOM oxygen coordinates the lithium, directing deprotonation. The formation of the ortho-lithiated species is typically accompanied by a distinct color shift (pale yellow to deep orange), serving as a self-validating visual indicator of successful metalation.

-

-

Step 2: Electrophilic Trapping. Introduce an electrophile (e.g., anhydrous DMF for formylation) at -78 °C, then allow the system to warm to room temperature.

-

Step 3: Quench. Quench with water to protonate any residual carbanions, followed by standard ethereal extraction.

Pathway Visualization

The following diagram maps the logical progression from the unprotected parent phenol through the protected intermediate, culminating in the regioselective functionalization via directed ortho-lithiation.

Figure 1: Synthesis and directed ortho-lithiation of 1-(Methoxymethoxy)-3-propylbenzene.

References

-

STRUCTURE-ACTIVITY RELATIONSHIPS ANALYSIS OF (+)... pitt.edu. Available at:[2]

-

Thermolysis of brown coal from the Baganursky deposit (Mongolia) buketov.edu.kz. Available at:[1]

-

Synthesis, biological evaluation, and preliminary structure-activity considerations of a series of alkylphenols as intravenous a sciencemadness.org. Available at:[3]

Sources

Molecular Architecture and Synthetic Utility of 1-(Methoxymethoxy)-3-propylbenzene: A Technical Whitepaper

Executive Summary

1-(Methoxymethoxy)-3-propylbenzene is a highly versatile protected phenol derivative widely utilized in advanced organic synthesis, natural product total synthesis, and medicinal chemistry. By masking the reactive hydroxyl group of 3-propylphenol with a methoxymethyl (MOM) ether, chemists can perform aggressive downstream transformations—such as directed ortho-metalation (DoM) or cross-coupling—without compromising the integrity of the phenolic core. This whitepaper dissects the structural properties, synthetic methodologies, and deprotection strategies associated with this molecule, providing a self-validating framework for researchers and drug development professionals.

Molecular Architecture and Electronic Properties

The structure of 1-(methoxymethoxy)-3-propylbenzene consists of a central benzene ring substituted with a propyl chain at the meta position relative to a MOM ether group.

-

The Propyl Group : Acts as a mild electron-donating group (EDG) via hyperconjugation (inductive effect), slightly increasing the electron density of the aromatic ring. This moiety is frequently found in semiochemicals and serves as a critical structural motif in various biological analogues 1.

-

The MOM Ether Group : The methoxymethoxy moiety (-O-CH₂-O-CH₃) is an acetal. It serves a dual purpose: it acts as a robust protecting group and functions as a strong EDG via resonance, directing electrophilic aromatic substitution to the ortho and para positions. Furthermore, the oxygen atoms in the MOM group can coordinate with lithium, making it an excellent directing group for DoM.

Quantitative Physicochemical Data

To facilitate experimental planning, the core quantitative data for 1-(methoxymethoxy)-3-propylbenzene is summarized below.

| Property | Value | Causality / Synthetic Significance |

| Molecular Formula | C₁₁H₁₆O₂ | Core aromatic ring + propyl chain + MOM ether. |

| Molecular Weight | 180.25 g/mol | Essential for accurate stoichiometric calculations. |

| Hydrogen Bond Donors | 0 | MOM protection eliminates the reactive phenolic OH donor, preventing unwanted H-bonding. |

| Hydrogen Bond Acceptors | 2 | Two ether oxygens remain available for Lewis acid coordination. |

| LogP (Predicted) | ~3.2 | Increased lipophilicity vs. 3-propylphenol (~2.5), improving solubility in non-polar organic solvents. |

| ¹H NMR Shift (MOM -CH₂-) | ~5.1–5.2 ppm | Diagnostic singlet for the acetal methylene, used for rapid structural verification. |

Synthesis Strategy: The MOM Protection Protocol

The protection of phenols is a critical step in multi-step syntheses, particularly when synthesizing complex active pharmaceutical ingredients (APIs) like Tapinarof analogues 2. The MOM group is chosen specifically for its high tolerance to basic and nucleophilic conditions, which would otherwise deprotonate or attack a free phenol 3.

Protocol 1: Synthesis of 1-(Methoxymethoxy)-3-propylbenzene

Objective : Chemoselective etherification of 3-propylphenol. Causality : While chloromethyl methyl ether (MOM-Cl) is the traditional reagent, its high carcinogenicity has driven the adoption of safer alternatives like dimethoxymethane activated by Lewis acids or electrochemical methods []() [[4]](). However, for standard bench-scale synthesis where MOM-Cl is utilized, N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a nucleophile, ensuring it functions solely as a proton sponge to drive the equilibrium forward.

Step-by-Step Methodology :

-

Preparation : In an oven-dried flask under an argon atmosphere, dissolve 3-propylphenol (10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Causality: Argon and anhydrous solvents are strictly required because MOM-Cl rapidly hydrolyzes in the presence of atmospheric moisture to form formaldehyde and HCl.

-

Base Addition : Cool the solution to 0 °C using an ice bath and add DIPEA (15 mmol) dropwise. Causality: Cooling mitigates the exothermic nature of the subsequent substitution reaction, preventing the thermal degradation of the reagents.

-

Electrophilic Addition : Slowly add MOM-Cl (12 mmol) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Self-Validation (In-Process Control) : Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The starting 3-propylphenol (which stains intensely with KMnO₄ and is UV active) should disappear, replaced by a higher Rf spot corresponding to the less polar MOM ether. If the starting material persists, add an additional 0.1 eq of MOM-Cl.

-

Workup : Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize excess DIPEA and destroy residual MOM-Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude oil via silica gel flash chromatography to yield pure 1-(methoxymethoxy)-3-propylbenzene.

Workflow for the synthesis of 1-(Methoxymethoxy)-3-propylbenzene via SN2 etherification.

Reactivity Profile and Downstream Applications

The strategic value of the MOM ether lies in its orthogonal reactivity. As an acetal, it is completely stable to strong bases (e.g., n-butyllithium), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., LiAlH₄) 5. This allows the propylbenzene core to undergo rigorous modifications without premature deprotection.

Logical reactivity profile of MOM ethers under various chemical environments.

Chemoselective Deprotection Protocol

Once downstream modifications are complete, the MOM group must be removed to unmask the phenol.

Causality : Because MOM ethers are acetals, they are cleaved by aqueous acid. However, harsh protic acids (like concentrated HCl) can cause destructive side reactions, such as the cleavage of other sensitive ethers or alkene isomerization. Therefore, mild Lewis acid catalysis or solid-supported acids are preferred to ensure chemoselectivity [[5]]() 3.

Protocol 2: Mild Deprotection using Zinc(II) Triflate

Objective : Cleave the MOM ether without degrading the alkyl chain or other functional groups.

Step-by-Step Methodology :

-

Reaction Setup : Dissolve 1-(methoxymethoxy)-3-propylbenzene (5 mmol) in isopropanol (15 mL).

-

Catalyst Addition : Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (0.5 mmol, 10 mol%). Causality: Zn(OTf)₂ acts as a mild, oxophilic Lewis acid that selectively coordinates to the acetal oxygens. This weakens the C-O bond and facilitates alcoholysis by the isopropanol solvent without requiring harsh protic conditions [[3]]().

-

Heating : Reflux the mixture at 80 °C for 4-6 hours.

-

Self-Validation : Monitor the reaction via Fourier-Transform Infrared Spectroscopy (FTIR) or GC-MS. The successful cleavage is validated by the reappearance of a broad O-H stretching band at ~3300 cm⁻¹ in the IR spectrum, and a distinct shift in retention time in GC-MS.

-

Isolation : Cool to room temperature, filter the mixture through a short pad of Celite to remove the zinc catalyst, and concentrate the filtrate in vacuo to recover the deprotected 3-propylphenol.

References

- Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment | Journal of Medicinal Chemistry - ACS Public

- METHOXYMETHYL ETHER -

- MOM Ethers - Organic Chemistry Portal.

- Phenol methoxymethyl ether substrates.

- Electrochemical methoxymethylation of alcohols – a new, green and safe approach for the preparation of MOM ethers and other acetals - University of Greenwich.

- Increasing the Efficiency and Utility of Bifunctional Alkene Isomerization C

Sources

Structural, Synthetic, and Nomenclatural Analysis of 1-(Methoxymethoxy)-3-propylbenzene

Executive Summary

In the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the strategic protection of reactive functional groups is a foundational principle. 1-(Methoxymethoxy)-3-propylbenzene is the protected ether form of 3-propylphenol. By masking the nucleophilic and acidic phenolic hydroxyl group with a methoxymethyl (MOM) acetal, chemists can execute harsh downstream transformations—such as organometallic additions or strong oxidations—without unwanted side reactions.

This whitepaper provides an in-depth technical analysis of the IUPAC nomenclature, structural characteristics, and laboratory methodologies associated with 1-(methoxymethoxy)-3-propylbenzene, designed for researchers and drug development professionals requiring field-proven, self-validating synthetic protocols.

Structural Deconstruction and IUPAC Nomenclature

The systematic naming of organic molecules ensures unambiguous structural communication. The name 1-(methoxymethoxy)-3-propylbenzene is derived using the current IUPAC nomenclature rules for substituted benzenes and ethers .

-

Parent Hydride: The core structure is a benzene ring.

-

Substituent 1 (Position 3): A straight-chain three-carbon alkyl group, designated as a propyl group ( −CH2CH2CH3 ).

-

Substituent 2 (Position 1): The protecting group is an acetal, specifically −O−CH2−O−CH3 . In IUPAC nomenclature, this is treated as a complex ether substituent. The terminal methoxy group ( −O−CH3 ) is attached to a methyl ether linkage ( −O−CH2− ), resulting in the prefix methoxymethoxy .

Alternative Acceptable Naming Conventions

Because the MOM group is fundamentally an ether protecting a phenol, the compound can also be correctly identified by alternative systematic names depending on the prioritized principal functional group:

-

3-Propylphenyl methoxymethyl ether: This names the molecule radically, treating the ether oxygen as the central linkage between a 3-propylphenyl group and a methoxymethyl group.

-

1-Propyl-3-(methoxymethoxy)benzene: A simple locant shift that maintains alphabetical ordering of substituents.

Chemical Synthesis: The MOM Protection Protocol

The synthesis of 1-(methoxymethoxy)-3-propylbenzene from 3-propylphenol relies on a bimolecular nucleophilic substitution ( SN2 ) mechanism. The phenolic oxygen attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl) .

Mechanistic Causality

To drive the reaction, a base is required. The choice of base dictates the exact sequence of the mechanism:

-

Weak Base (e.g., DIPEA): Nucleophilic attack by the phenol occurs first, forming a transient oxonium intermediate, followed by rapid deprotonation by N,N-diisopropylethylamine (DIPEA).

-

Strong Base (e.g., NaH): Deprotonation occurs prior to the addition of MOM-Cl, generating a highly nucleophilic sodium phenoxide that rapidly attacks the electrophilic MOM-Cl.

For acid-sensitive or complex substrates, the DIPEA method is preferred as it avoids the harsh basicity of sodium hydride.

Workflow for the synthesis of 1-(methoxymethoxy)-3-propylbenzene via MOM protection.

Step-by-Step Protection Methodology

This protocol is a self-validating system: the reaction's progress is visually confirmed via Thin Layer Chromatography (TLC), and the workup irreversibly quenches hazardous reagents.

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge the flask with 3-propylphenol (1.0 eq.) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

-

Base Addition: Add DIPEA (4.0 eq.) to the stirring solution. Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the subsequent addition.

-

Electrophile Addition: Dropwise, add freshly distilled MOM-Cl (3.0 eq.) over 10 minutes. Crucial Causality: Slow addition prevents thermal spikes that can lead to the decomposition of MOM-Cl.

-

Reaction: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 12–16 hours. Monitor via TLC (Hexanes/Ethyl Acetate) until the UV-active phenolic spot disappears.

-

Quenching & Workup: Quench the reaction by adding saturated aqueous NH4Cl . This step is critical as it hydrolyzes any unreacted MOM-Cl, preventing false mass yields and eliminating toxic carryover. Extract the aqueous layer with DCM ( 3× ). Wash the combined organic phases with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography to isolate pure 1-(methoxymethoxy)-3-propylbenzene.

Deprotection Strategies

The MOM ether is highly stable to basic conditions, nucleophiles, and most oxidants/reductants, making it an ideal temporary mask. However, its removal requires specific acidic conditions to cleave the acetal linkage .

Standard Acidic Hydrolysis Protocol

The standard deprotection relies on protonation of the acetal oxygen, followed by the expulsion of formaldehyde and methanol to liberate the free phenol.

-

Dissolution: Dissolve 1-(methoxymethoxy)-3-propylbenzene (1.0 eq.) in a solvent mixture of DCM and Trifluoroacetic Acid (TFA) at a 15:1 ratio.

-

Cleavage: Stir the suspension at 25 °C for 12 hours. The acidic environment protonates the MOM ether, activating it for hydrolysis.

-

Neutralization: Dilute with additional DCM and slowly treat with saturated aqueous NaHCO3 until gas evolution ( CO2 ) ceases. This ensures all TFA is neutralized, preventing re-protection or degradation of the product during concentration.

-

Isolation: Separate the layers, extract the aqueous phase with DCM, dry over MgSO4 , and concentrate to yield the deprotected 3-propylphenol.

Acid-catalyzed deprotection mechanism of the MOM ether to yield 3-propylphenol.

Advanced Chemoselective Deprotection

In complex API synthesis where strong acids (like TFA or HCl) might degrade other functional groups, Lewis acid-mediated deprotection is utilized. A highly effective modern protocol utilizes Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2′-bipyridyl. As demonstrated in recent literature, aromatic MOM ethers (like our target compound) are first converted to silyl ethers and subsequently hydrolyzed to the mother phenol, offering precise chemoselectivity .

Comparative Analysis of Protecting Groups

When designing a synthetic route, chemists must weigh the robust stability of the MOM ether against alternatives. The table below summarizes the quantitative and qualitative data for common phenolic/alcoholic protecting groups .

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability Profile |

| MOM (Methoxymethyl) | R−O−CH2OCH3 | MOM-Cl, DIPEA, DCM | Acidic (HCl/MeOH, TFA) | Highly stable to bases, nucleophiles, and organometallics. |

| MEM (2-Methoxyethoxymethyl) | R−O−CH2OCH2CH2OCH3 | MEM-Cl, DIPEA, DCM | Lewis Acids ( ZnBr2 , TiCl4 ) | Similar to MOM, but selectively cleaved in the presence of MOM. |

| THP (Tetrahydropyranyl) | R−O−C5H9O | DHP, PPTS, DCM | Mild Acid (PPTS/EtOH) | Introduces a chiral center (diastereomer mixtures). Labile to mild acid. |

| Bn (Benzyl) | R−O−CH2C6H5 | BnBr, NaH, THF | Hydrogenolysis ( H2 , Pd/C) | Extremely stable to acids and bases; orthogonal to acetal protecting groups. |

Critical Safety and Handling Considerations

A mandatory consideration for any drug development professional working with MOM ethers is the severe toxicity profile of the reagents.

Carcinogenicity of MOM-Cl: Commercial and synthesized Chloromethyl methyl ether (MOM-Cl) inherently contains trace amounts of bis(chloromethyl) ether (BCME) , a highly potent, OSHA-regulated human carcinogen .

Safety Protocol:

-

All manipulations involving MOM-Cl must be performed in a certified, high-velocity fume hood.

-

Quenching Traps: Glassware and reaction residues must be quenched using a gas washer or bath containing 5% NH3 in 50% Methanol. This specific mixture reacts with formaldehyde and BCME to form urotropin (hexamethylenetetramine), safely and irreversibly binding the carcinogenic electrophiles .

Conclusion

1-(Methoxymethoxy)-3-propylbenzene exemplifies the intersection of systematic IUPAC nomenclature and practical organic synthesis. By converting 3-propylphenol into its methoxymethyl acetal, chemists gain a highly stable intermediate capable of withstanding aggressive basic and nucleophilic downstream reactions. While the handling of MOM-Cl requires stringent safety protocols, the high-yielding protection and predictable, self-validating acidic deprotection make this structural motif indispensable in the modern pharmaceutical development pipeline.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23560448, [(Methoxymethoxy)methoxy]methanol" PubChem. Available at:[Link]

-

Total Synthesis. "MOM Protecting Group: MOM Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link]

-

Matsuya, Y., et al. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." ACS Omega, 2019. Available at:[Link]

-

Reddit Organic Chemistry Community. "MOM Deprotection Safety Protocols and BCME Hydrolysis." r/OrganicChemistry, 2024. Available at:[Link]

Technical Guide: Synthesis of 1-(Methoxymethoxy)-3-propylbenzene

Executive Summary

The protection of phenols is a foundational transformation in complex organic synthesis and medicinal chemistry. This whitepaper details the robust, scalable synthesis of 1-(methoxymethoxy)-3-propylbenzene from 3-propylphenol using chloromethyl methyl ether (MOMCl). The methoxymethyl (MOM) group serves as a highly stable protecting group against basic, nucleophilic, and reducing conditions, while also functioning as a powerful Directed Metalation Group (DMG) for downstream functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the physical organic causality, self-validating experimental systems, and field-proven methodologies that ensure high-yield transformations.

Mechanistic Rationale & Chemical Principles

The formation of a MOM ether from a phenol operates via a bimolecular nucleophilic substitution ( SN2 ) pathway, heavily influenced by the unique electronic properties of the α -halo ether electrophile.

When 3-propylphenol is treated with a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA), it exists in equilibrium with its highly nucleophilic phenoxide form. MOMCl is exceptionally electrophilic due to the anomeric effect; the adjacent oxygen atom can donate lone-pair electron density into the C−Cl σ∗ antibonding orbital, creating an intermediate with significant oxocarbenium ion character.

Causality in Reagent Selection: We utilize DIPEA in dichloromethane (DCM) rather than Triethylamine (TEA) or Sodium Hydride (NaH) for specific mechanistic reasons. DIPEA's isopropyl groups provide severe steric hindrance, preventing the nitrogen lone pair from acting as a nucleophile and forming insoluble quaternary ammonium salts with MOMCl. This homogeneous DCM/DIPEA system is a highly reliable standard, as demonstrated in the 1[1] and the 2[2].

Mechanistic pathway for the MOM protection of 3-propylphenol.

Quantitative Data: Base & Solvent Optimization

While the DIPEA/DCM system is our primary recommendation, alternative conditions can be employed depending on substrate sensitivity. The table below summarizes the causality and expected outcomes of various base/solvent systems.

| Base System | Solvent | Temperature Profile | Reaction Time | Typical Yield | Mechanistic Causality / Notes |

| DIPEA (2.0 eq) | DCM | 0 °C → RT | 12–18 h | >90% | Steric bulk prevents base alkylation; maintains a homogeneous, easily scalable reaction. |

| NaH (1.5 eq) | THF | 0 °C → RT | 2–4 h | 85–95% | Irreversible deprotonation drives rapid kinetics; heterogeneous mixture requires vigorous stirring. |

| K2CO3 (2.0 eq) | Acetone | Reflux | 24 h | 70–80% | Mild but sluggish; suitable only if the substrate contains highly base-sensitive functional groups. |

Experimental Design: A Self-Validating System

A robust protocol must provide the chemist with real-time feedback. This methodology is designed as a self-validating system :

-

Chromatographic Validation (TLC): 3-propylphenol possesses a free hydroxyl group, acting as a strong hydrogen-bond donor that interacts heavily with a silica stationary phase ( Rf≈0.3 in 10% EtOAc/Hexanes). Upon successful MOMylation, the H-bond donor is masked, resulting in a dramatic polarity decrease. The product will elute significantly faster ( Rf≈0.7 ). This binary shift confirms reaction completion without requiring immediate LC-MS analysis.

-

Workup Validation: Quenching the reaction with saturated aqueous NaHCO3 serves a dual chemical purpose. It actively destroys any unreacted MOMCl (hydrolyzing it to formaldehyde, methanol, and HCl, which is instantly neutralized) and forces the DIPEA-hydrochloride byproduct into the aqueous phase. This 3[3].

Self-validating experimental workflow for MOM ether synthesis.

Step-by-Step Experimental Protocol

Target Scale: 10.0 mmol Safety Directive: MOMCl is a potent alkylating agent and a known human carcinogen. All operations, including the quench, must be performed in a certified fume hood using butyl rubber gloves.

Reagents:

-

3-Propylphenol: 1.36 g (10.0 mmol, 1.0 eq)

-

DIPEA: 3.48 mL (20.0 mmol, 2.0 eq)

-

MOMCl: 1.14 mL (15.0 mmol, 1.5 eq)

-

Anhydrous DCM: 50 mL (0.2 M)

Procedure:

-

Anhydrous Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry nitrogen. Add 3-propylphenol (1.36 g) and anhydrous DCM (50 mL).

-

Pre-Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath. Add DIPEA (3.48 mL) via syringe. Stir the mixture for 15 minutes. (Causality: This allows the phenol-base equilibrium to establish prior to electrophile introduction).

-

Electrophile Addition: Slowly add MOMCl (1.14 mL) dropwise over 10 minutes. (Causality: The reaction between the phenoxide and the oxocarbenium intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagents).

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under nitrogen for 12 hours.

-

TLC Validation: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 10% EtOAc in Hexanes). The reaction is complete when the starting material spot ( Rf≈0.3 ) is entirely consumed, replaced by a non-polar product spot ( Rf≈0.7 ).

-

Aqueous Quench: Cool the flask back to 0 °C. Carefully add 20 mL of saturated aqueous NaHCO3 . Stir vigorously for 30 minutes. (Causality: Vigorously stirring ensures complete hydrolysis of any residual MOMCl into harmless aqueous byproducts).

-

Phase Separation & Isolation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 20 mL).

-

Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield 1-(methoxymethoxy)-3-propylbenzene as a pale oil. If necessary, purify via flash column chromatography (0% to 5% EtOAc/Hexanes).

References

- Source: The Journal of Organic Chemistry (ACS Publications)

- An Expedient Formal Total Synthesis of (-)

- 1-Methoxy-2-(methoxymethoxy)

Sources

Physicochemical Profiling and Synthetic Utility of 1-(Methoxymethoxy)-3-propylbenzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic masking of reactive functional groups is paramount. 1-(Methoxymethoxy)-3-propylbenzene (often referred to as 3-propylphenol methoxymethyl ether) is a highly specialized synthetic intermediate. By converting the free hydroxyl group of 3-propylphenol into a methoxymethyl (MOM) acetal, chemists effectively neutralize the acidic phenolic proton and eliminate hydrogen-bonding capabilities.

This whitepaper provides an in-depth analysis of the physical properties of 1-(Methoxymethoxy)-3-propylbenzene, explains the thermodynamic causality behind its behavior, and establishes self-validating protocols for its synthesis and utilization in complex drug development workflows, particularly in Directed ortho Metalation (DoM) sequences.

Physicochemical Properties & Thermodynamic Causality

The physical behavior of 1-(Methoxymethoxy)-3-propylbenzene is fundamentally dictated by the replacement of the phenolic -OH with the -O-CH₂-O-CH₃ (MOM) moiety.

While the parent compound, 3-propylphenol, exhibits strong intermolecular hydrogen bonding (resulting in a high boiling point of 232 °C and limited organic solubility), the MOM ether is an aprotic, lipophilic liquid. The introduction of the acetal linkage increases the molecular weight but disrupts hydrogen bonding, resulting in a compound that is highly volatile under reduced pressure and miscible with non-polar solvents. Because empirical data for this highly specific intermediate is bounded within proprietary pharmaceutical libraries, its properties are rigorously extrapolated using Quantitative Structure-Property Relationship (QSPR) models and structural analogs like 1-methoxy-3-propylbenzene [1].

Quantitative Data Summary

The following table summarizes the key physicochemical properties critical for reaction engineering, purification, and partitioning studies.

| Property | Value (Estimated/Calculated) | Causality & Experimental Impact |

| Molecular Formula | C₁₁H₁₆O₂ | Base structure for stoichiometric calculations. |

| Molecular Weight | 180.24 g/mol | Increased mass vs. parent phenol (+44 Da) due to the MOM group. |

| Boiling Point | ~105–110 °C at 1.0 mmHg | Loss of H-bonding lowers the relative boiling point; requires vacuum distillation to prevent thermal degradation of the acetal. |

| Density (25 °C) | ~0.965 g/cm³ | Lower than water; will form the upper layer in aqueous biphasic extractions (e.g., with brine or NaHCO₃). |

| LogP (Octanol/Water) | 3.3 | High lipophilicity. The compound will partition almost exclusively into the organic phase during workup. |

| Refractive Index ( nD20 ) | ~1.502 | Typical for aromatic ethers; useful for rapid purity assessment via refractometry. |

| H-Bond Donors | 0 | Renders the molecule inert to strong organometallic bases (e.g., n-BuLi). |

| H-Bond Acceptors | 2 | The two ether oxygens can strongly coordinate with Lewis acids and lithium cations. |

Chemical Stability Profile

The MOM group is an acetal, meaning its stability is highly pH-dependent. The causality here lies in the mechanism of acetal hydrolysis: the ethereal oxygen must be protonated to create a good leaving group, followed by the expulsion of formaldehyde and methanol. Consequently, 1-(Methoxymethoxy)-3-propylbenzene is highly stable to basic, nucleophilic, and reducing environments, but highly labile in the presence of strong Brønsted or Lewis acids [2].

Caption: Chemical stability profile of 1-(Methoxymethoxy)-3-propylbenzene across various reaction conditions.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely recipes, but self-validating systems . Every step must include an In-Process Control (IPC) to verify success before proceeding, preventing the costly carryover of impurities in multi-step drug synthesis.

Synthesis: MOM Protection of 3-Propylphenol

Objective: Mask the phenolic -OH to prevent proton transfer during downstream organometallic reactions. Causality of Reagents: Chloromethyl methyl ether (MOM-Cl) is the electrophile. N,N-Diisopropylethylamine (DIPEA) is chosen as the base over Triethylamine (TEA) because its steric bulk prevents nucleophilic attack on MOM-Cl (which would form an unreactive quaternary ammonium salt), ensuring the base only acts to scavenge the generated HCl.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-propylphenol (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

-

Base Addition: Inject DIPEA (1.5 eq, 15 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the subsequent addition.

-

Electrophile Addition: Dropwise add MOM-Cl (1.2 eq, 12 mmol) over 10 minutes. Caution: MOM-Cl is a known carcinogen; perform strictly in a high-performance fume hood.

-

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1).

-

Validation Check: The starting phenol (UV active, stains dark with KMnO₄, Rf≈0.3 ) must be completely consumed. The product will appear as a new, less polar spot ( Rf≈0.7 ).

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize excess acid. Extract with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation (IPC 2): Analyze the crude product via FT-IR.

-

Validation Check: The broad O-H stretch at ~3300 cm⁻¹ must be completely absent, and a strong C-O-C ether stretch should appear at ~1150 cm⁻¹.

-

Downstream Application: Directed ortho Metalation (DoM)

The primary utility of the MOM group is not just protection, but direction . The lone pairs on the MOM oxygens strongly coordinate to lithium cations. When treated with an alkyllithium reagent, this coordination directs the base to deprotonate the adjacent ortho position on the benzene ring, enabling regioselective functionalization [3].

Caption: Synthetic workflow demonstrating the protection, Directed ortho Metalation (DoM), and deprotection cycle.

Deprotection: Acidic Cleavage

Objective: Unmask the phenol after downstream functionalization is complete. Causality of Reagents: A strong acid (e.g., Trifluoroacetic acid, TFA) is required to protonate the acetal oxygen. Dichloromethane is used as a non-nucleophilic solvent.

Step-by-Step Methodology:

-

Preparation: Dissolve the functionalized 1-(Methoxymethoxy)-3-propylbenzene (1.0 eq) in DCM (0.1 M concentration).

-

Acid Addition: Add TFA (10.0 eq) at 0 °C. Stir for 2 hours at room temperature.

-

Self-Validation (IPC 3): Monitor via TLC (Hexanes/EtOAc 8:2).

-

Validation Check: The non-polar MOM ether spot must disappear, replaced by a more polar, UV-active spot corresponding to the free phenol.

-

-

Workup: Carefully neutralize the TFA by adding saturated aqueous NaHCO₃ dropwise until gas evolution (CO₂) ceases. Extract with EtOAc, dry over MgSO₄, and evaporate.

-

Final Validation: ¹H-NMR (CDCl₃) must show the disappearance of the MOM singlet at ~5.2 ppm (-OCH₂O-) and the methoxy singlet at ~3.5 ppm (-OCH₃).

Conclusion

1-(Methoxymethoxy)-3-propylbenzene is a prime example of how physicochemical properties can be manipulated for synthetic advantage. By converting a hydrogen-bonding phenol into a lipophilic, volatile, and base-stable acetal, chemists unlock the ability to perform harsh organometallic transformations—such as Directed ortho Metalation—that would otherwise destroy the parent molecule. The self-validating protocols outlined above ensure that the integrity of the molecule is maintained and verified at every stage of the drug development pipeline.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14270128, 1-Methoxy-3-propylbenzene". PubChem,[Link].

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link].

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-aryl carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933.[Link].

An In-depth Technical Guide to the NMR Spectral Data of 1-(Methoxymethoxy)-3-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxymethoxy)-3-propylbenzene is a phenolic ether incorporating a methoxymethyl (MOM) protecting group. The structural elucidation of such molecules is fundamental in synthetic chemistry, particularly in the development of pharmaceutical compounds where precise molecular architecture is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 1-(methoxymethoxy)-3-propylbenzene. In the absence of experimentally published spectra for this specific molecule, this guide provides a robust, data-driven prediction and interpretation based on analogous compounds and established NMR principles. This approach not only serves as a valuable reference for the characterization of 1-(methoxymethoxy)-3-propylbenzene but also provides a framework for the spectral analysis of similarly substituted aromatic compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(methoxymethoxy)-3-propylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the propyl chain protons, and the methoxymethyl (MOM) ether group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring and the local magnetic environments of the protons.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Methoxymethoxy)-3-propylbenzene

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 6.95 - 7.05 | d | ~2 | 1H |

| H-4 | 6.80 - 6.90 | dd | ~8, 2 | 1H |

| H-5 | 7.15 - 7.25 | t | ~8 | 1H |

| H-6 | 6.85 - 6.95 | d | ~8 | 1H |

| -OCH₂O- | 5.10 - 5.20 | s | - | 2H |

| -OCH₃ | 3.40 - 3.50 | s | - | 3H |

| Ar-CH₂- | 2.50 - 2.60 | t | ~7.5 | 2H |

| -CH₂-CH₃ | 1.55 - 1.65 | sextet | ~7.5 | 2H |

| -CH₃ | 0.90 - 1.00 | t | ~7.5 | 3H |

Interpretation and Rationale

-

Aromatic Protons (H-2, H-4, H-5, H-6): The aromatic region is expected to show a complex pattern due to the meta-substitution. The -OCH₂OCH₃ group is an ortho, para-director and is activating, leading to upfield shifts for the ortho (H-2, H-6) and para (H-4) protons relative to benzene (δ 7.26 ppm). The propyl group is a weak ortho, para-director. The predicted shifts are based on analogous substituted benzenes. H-5 is expected to be the most downfield of the aromatic protons due to being deshielded by the adjacent electronegative oxygen and having a meta relationship to the propyl group. The coupling constants are typical for aromatic systems, with ortho-coupling around 8 Hz and meta-coupling around 2 Hz.

-

Methoxymethyl (MOM) Group (-OCH₂O- and -OCH₃): The methylene protons of the MOM group (-OCH₂O-) are expected to appear as a sharp singlet around δ 5.1-5.2 ppm. The methyl protons of the MOM group (-OCH₃) are also predicted to be a singlet, shifted further upfield to around δ 3.4-3.5 ppm. These assignments are based on typical values for MOM-protected phenols.

-

Propyl Group (Ar-CH₂-, -CH₂-CH₃, -CH₃): The benzylic methylene protons (Ar-CH₂-) are expected to be a triplet around δ 2.5-2.6 ppm, coupled to the adjacent methylene group. The middle methylene protons (-CH₂-CH₃) will appear as a sextet due to coupling with both the benzylic and methyl protons. The terminal methyl protons (-CH₃) will be a triplet at the most upfield region of the spectrum, around δ 0.9-1.0 ppm. These chemical shifts and coupling patterns are characteristic of a propyl chain attached to a benzene ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be chemically non-equivalent and should therefore produce distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(Methoxymethoxy)-3-propylbenzene

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 157.0 - 158.0 |

| C-2 | 115.0 - 116.0 |

| C-3 | 144.0 - 145.0 |

| C-4 | 120.0 - 121.0 |

| C-5 | 129.0 - 130.0 |

| C-6 | 113.0 - 114.0 |

| -OCH₂O- | 94.0 - 95.0 |

| -OCH₃ | 55.5 - 56.5 |

| Ar-CH₂- | 37.5 - 38.5 |

| -CH₂-CH₃ | 24.0 - 25.0 |

| -CH₃ | 13.5 - 14.5 |

Interpretation and Rationale

-

Aromatic Carbons (C-1 to C-6): The carbon attached to the MOM-ether group (C-1) is expected to be the most downfield of the aromatic carbons due to the strong deshielding effect of the oxygen atom. The carbon bearing the propyl group (C-3) will also be downfield. The chemical shifts of the other aromatic carbons are predicted based on the substituent effects of the -OCH₂OCH₃ and propyl groups. The provided data for 1-methoxy-3-(methoxymethoxy)benzene is a key reference for these assignments.

-

Methoxymethyl (MOM) Group Carbons (-OCH₂O- and -OCH₃): The methylene carbon of the MOM group (-OCH₂O-) is characteristically found in the range of δ 94-95 ppm. The methyl carbon (-OCH₃) is expected around δ 55-56 ppm.

-

Propyl Group Carbons (Ar-CH₂-, -CH₂-CH₃, -CH₃): The benzylic carbon (Ar-CH₂-) is predicted to be around δ 37-38 ppm, with the other two aliphatic carbons appearing further upfield, consistent with the spectra of propyl-substituted aromatic compounds.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like 1-(methoxymethoxy)-3-propylbenzene.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks to determine their precise chemical shifts.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1-(methoxymethoxy)-3-propylbenzene with atom numbering for NMR signal assignment.

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-(methoxymethoxy)-3-propylbenzene. By leveraging data from structurally similar compounds and fundamental NMR principles, a comprehensive interpretation of the expected spectral features has been presented. The included experimental protocols offer a standardized approach for acquiring high-quality NMR data, ensuring reproducibility and reliability in the structural characterization of this and related molecules. This guide serves as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, facilitating the unambiguous identification and characterization of complex organic molecules.

References

Gas-Phase Ion Dynamics: Mass Spectrometry Fragmentation of 1-(Methoxymethoxy)-3-propylbenzene

Executive Summary

1-(Methoxymethoxy)-3-propylbenzene (Exact Mass: 180.1150 Da, Formula: C₁₁H₁₆O₂) is an archetypal compound for investigating competitive fragmentation dynamics in gas-phase ion chemistry. Featuring both a methoxymethyl (MOM) ether protecting group and an alkyl (propyl) chain on a benzene scaffold, its behavior under 70 eV Electron Ionization (EI) reveals a complex interplay of homolytic cleavages, heterolytic cleavages, and cyclic rearrangements. This whitepaper provides a comprehensive mechanistic breakdown of its mass spectrometry (MS) profile, designed for analytical chemists and drug development professionals requiring rigorous structural elucidation.

Structural Analysis & Ionization Dynamics

In electron ionization (EI), the bombardment of the vaporized organic sample with high-energy electrons (typically 70 eV) ejects an electron to form a highly energetic, odd-electron molecular ion ([M]•⁺)[1]. For 1-(Methoxymethoxy)-3-propylbenzene, ionization primarily occurs at two distinct sites:

-

The Oxygen Lone Pairs: The heteroatoms in the MOM ether group possess low ionization energies, making them prime sites for initial charge localization[2].

-

The Aromatic π-System: The benzene ring can also readily stabilize the radical cation, facilitating fragmentation at the alkyl side chain[3].

Because the molecular ion (m/z 180) is energetically unstable, it undergoes rapid unimolecular dissociation in the vacuum of the mass spectrometer. The uncharged free radicals produced during these cleavages are removed by the vacuum pump and remain undetected, while the resulting cations are accelerated toward the mass analyzer[1].

Mechanistic Fragmentation Pathways

Alpha-Cleavage of the MOM Ether (m/z 45)

The most defining feature of MOM-protected phenols and alcohols in EI-MS is the prominent oxonium ion at m/z 45 [4].

-

Causality: When ionization occurs at the ether oxygen, the molecule undergoes a rapid alpha-cleavage. The driving force is the formation of the methoxymethyl cation ([CH₃-O=CH₂]⁺), which is exceptionally stable due to resonance delocalization of the positive charge by the adjacent oxygen atom[2].

-

Result: According to Stevenson's Rule, the fragment with the lowest appearance energy retains the charge. Consequently, m/z 45 almost universally manifests as the base peak (100% relative abundance) in the spectra of MOM ethers[4].

Benzylic Cleavage of the Propyl Group (m/z 151)

Alkylbenzenes are highly susceptible to cleavage at the benzylic position (the C-C bond beta to the aromatic ring)[5].

-

Causality: For the propyl chain, homolytic cleavage expels an ethyl radical (•CH₂CH₃, 29 Da). The resulting even-electron cation at m/z 151 undergoes ring expansion to form a highly conjugated, substituted tropylium ion[3]. The thermodynamic stability of the tropylium system ensures this peak is highly abundant.

Competing Radical Losses and Rearrangements

-

Loss of the MOM Radical (m/z 135): The intact molecular ion can expel the entire methoxymethyl radical (•CH₂OCH₃, 45 Da), yielding a propylphenoxide cation at m/z 135 .

-

Formaldehyde Rearrangement (m/z 150): A diagnostic, albeit lower-abundance, pathway for MOM ethers is the loss of neutral formaldehyde (CH₂O, 30 Da) via a four-membered cyclic transition state, yielding an odd-electron radical cation at m/z 150 .

Fig 1. Principal EI-MS fragmentation pathways of 1-(Methoxymethoxy)-3-propylbenzene.

Quantitative Spectral Summary

To facilitate rapid spectral matching, the theoretical quantitative distribution of the primary fragments is summarized below.

| m/z | Ion Type | Formula | Expected Abundance | Mechanistic Origin |

| 180 | Odd-Electron [M]•⁺ | C₁₁H₁₆O₂•⁺ | Low-Medium | Intact molecular ion. |

| 151 | Even-Electron Cation | C₉H₁₁O₂⁺ | High | Benzylic cleavage (loss of •CH₂CH₃, 29 Da). |

| 150 | Odd-Electron [M]•⁺ | C₁₀H₁₄O•⁺ | Low | Cyclic rearrangement (loss of neutral CH₂O, 30 Da). |

| 135 | Even-Electron Cation | C₉H₁₁O⁺ | Medium | Homolytic loss of MOM radical (•CH₂OCH₃, 45 Da). |

| 45 | Even-Electron Cation | C₂H₅O⁺ | Base Peak (100%) | Alpha-cleavage of MOM ether yielding oxonium ion. |

Self-Validating Experimental Protocol for GC-MS

To ensure the trustworthiness of the acquired mass spectrum, the experimental workflow must be a self-validating system. The high abundance of low-mass ions (like m/z 45) can sometimes be artificially inflated or deflated by quadrupole mass discrimination. The following protocol utilizes an internal tuning standard to validate instrument optics prior to sample injection.

Step-by-Step Methodology

-

System Suitability Test (SST) & Tuning:

-

Causality: Before analyzing the MOM-ether, initiate an autotune using Perfluorotributylamine (PFTBA).

-

Validation: Verify that the relative abundances of m/z 69 (base peak), m/z 219 (>35%), and m/z 502 (>1%) meet strict criteria. This ensures the quadrupole is not discriminating against the critical m/z 45 oxonium ion or the m/z 180 molecular ion.

-

-

Sample Preparation:

-

Dissolve 1-(Methoxymethoxy)-3-propylbenzene in GC-grade hexane to a final concentration of 1.0 mg/mL.

-

Prepare a solvent blank (pure hexane) to rule out column bleed or siloxane contamination (m/z 73, 207).

-

-

Chromatographic Separation:

-

Column: Non-polar fused silica capillary (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

-

Injection: Inject 1.0 µL in split mode (10:1 ratio) at an inlet temperature of 250°C.

-

Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

-

-

EI Source Parameters:

-

Set the ionization energy strictly to 70 eV to match standard library fragmentation energies[6].

-

Maintain the ion source at 230°C and the quadrupole at 150°C to prevent condensation of the analyte.

-

-

Data Acquisition:

-

Scan range: m/z 40 to 300. (Scanning below m/z 40 is avoided to exclude atmospheric background like N₂ and O₂, but must start low enough to capture the m/z 45 base peak).

-

Fig 2. Self-validating GC-MS experimental workflow for MOM-protected alkylbenzenes.

References

-

Fragmentation (mass spectrometry) - Wikipedia Source: Wikipedia URL:[Link]

-

Mass Spectra - Fragmentation Patterns Source: Chemguide URL:[Link]

-

The Mass Spectrum of Propylbenzene Source: AskFilo URL:[Link]

-

Problem 35: Propylbenzene Fragmentation Patterns Source: Vaia URL:[Link]

-

Control of laser induced molecular fragmentation of n-propyl benzene using chirped femtosecond laser pulses Source: CORE (Chemical Physics) URL:[Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. vaia.com [vaia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The mass spectrum of propylbenzene has a prominent peak at mass number 92.. [askfilo.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

1-(Methoxymethoxy)-3-propylbenzene literature references

An In-Depth Technical Guide to 1-(Methoxymethoxy)-3-propylbenzene: Synthesis, Characterization, and Applications

Introduction

1-(Methoxymethoxy)-3-propylbenzene is an aromatic organic compound that belongs to the class of methoxymethyl (MOM) ethers. The MOM group serves as a protecting group for the hydroxyl functionality of 3-propylphenol. This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of 1-(Methoxymethoxy)-3-propylbenzene, with a focus on the underlying chemical principles and experimental methodologies. The stability of the MOM ether under various conditions makes it a valuable tool in multi-step organic synthesis, particularly when the phenolic hydroxyl group of 3-propylphenol requires temporary masking to prevent unwanted side reactions.[1][2] 3-Propylphenol itself is a known component of tsetse fly attractant blends, highlighting the potential importance of its derivatives in chemical ecology and related fields.[3][4]

Synthesis of 1-(Methoxymethoxy)-3-propylbenzene

The synthesis of 1-(Methoxymethoxy)-3-propylbenzene is a two-stage process that first involves the preparation of the precursor, 3-propylphenol, followed by the protection of its hydroxyl group as a methoxymethyl ether.

Part 1: Synthesis of 3-Propylphenol

There are several established methods for the synthesis of 3-propylphenol. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity.

Method A: Grignard Reaction followed by Catalytic Hydrogenation

A practical and efficient route involves the Grignard reaction of 3-hydroxybenzaldehyde with ethylmagnesium bromide.[3] This reaction forms a benzylic alcohol derivative, which is then subjected to catalytic hydrogenation to yield 3-propylphenol.[3] The selection of an appropriate solvent mixture and temperature control during the Grignard reaction is crucial for achieving high yields, especially on a larger scale.[3]

Method B: Friedel-Crafts Acylation and Clemmensen Reduction

Another common approach is the Friedel-Crafts acylation of phenol with propionyl chloride or propionic anhydride, followed by a Clemmensen reduction of the resulting hydroxypropiophenone.[5] It is important to consider the potential for the formation of regioisomers (ortho- and para-acylated products) and O-acylated byproducts during the Friedel-Crafts step.[5] The strongly acidic conditions of the Clemmensen reduction may also affect other acid-sensitive functional groups if present in the molecule.[5]

Experimental Protocol: Synthesis of 3-Propylphenol via Friedel-Crafts Acylation and Clemmensen Reduction [5]

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of phenol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

-

Slowly add propionyl chloride to the mixture.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 3-hydroxypropiophenone.

Step 2: Clemmensen Reduction

-

Prepare amalgamated zinc by treating zinc powder with a solution of mercuric chloride.[5]

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and the crude 3-hydroxypropiophenone from the previous step.[5]

-

Heat the mixture to a vigorous reflux with stirring.[5]

-

Continue refluxing for several hours, monitoring the reaction by TLC. Periodically add more concentrated hydrochloric acid if the reaction stalls.[5]

-

After completion, cool the mixture and decant the aqueous layer.[5]

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the remaining zinc amalgam with the same organic solvent.

-

Combine all organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude 3-propylphenol.

Part 2: Protection of 3-Propylphenol as a Methoxymethyl Ether

The protection of the phenolic hydroxyl group of 3-propylphenol as a methoxymethyl (MOM) ether is a common and effective strategy.[1][2] This transformation is typically achieved by reacting the phenol with a suitable MOM-group donor in the presence of a base.

Common Reagents for MOM Protection:

-

Chloromethyl methyl ether (MOMCl): This is a highly reactive reagent for introducing the MOM group.[2][6] Due to its carcinogenic nature, modern protocols often favor its in situ generation.[6] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.[2][7]

-

Dimethoxymethane (Methylal): This is a safer alternative to MOMCl.[2] The reaction requires an acidic catalyst, such as phosphorus pentoxide or trifluoromethanesulfonic acid.[2]

Experimental Protocol: MOM Protection of 3-Propylphenol using MOMCl and DIPEA [7]

-

Dissolve 3-propylphenol in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Slowly add chloromethyl methyl ether (MOMCl) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).[7]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(Methoxymethoxy)-3-propylbenzene.[7]

Reaction Workflow for the Synthesis of 1-(Methoxymethoxy)-3-propylbenzene

Caption: Synthetic pathway to 1-(Methoxymethoxy)-3-propylbenzene.

Purification and Characterization

Purification:

Crude 1-(Methoxymethoxy)-3-propylbenzene can be purified by standard laboratory techniques.

-

Column Chromatography: This is the most common method for purifying MOM ethers. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

-

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be employed for purification, especially on a larger scale.

Characterization:

The structure of 1-(Methoxymethoxy)-3-propylbenzene can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the benzene ring), aromatic protons, and the methoxymethyl group (a singlet for the methoxy protons and a singlet for the methylene protons of the MOM group).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the propyl group, the aromatic ring, and the methoxymethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic C-O-C stretching vibrations for the ether linkages, as well as aromatic C-H and C=C stretching bands. The absence of a broad O-H stretching band will confirm the protection of the phenolic hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Quantitative Data Summary (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| ¹H NMR (δ, ppm) | Propyl group (0.9-2.7), Aromatic protons (6.7-7.3), MOM group (OCH₃ ~3.5, OCH₂O ~5.2) |

| ¹³C NMR (δ, ppm) | Propyl group (13-38), Aromatic carbons (110-160), MOM group (OCH₃ ~56, OCH₂O ~94) |

| IR (cm⁻¹) | ~2850-3000 (C-H), ~1600 (C=C aromatic), ~1000-1250 (C-O) |

Reactivity and Deprotection

The primary chemical reactivity of 1-(Methoxymethoxy)-3-propylbenzene centers around the cleavage of the MOM ether to regenerate the free phenol, 3-propylphenol. MOM ethers are known to be stable in neutral to basic conditions but are readily cleaved under acidic conditions.[1][2] This allows for selective deprotection in the presence of other functional groups that are stable to acid.

Deprotection Methods:

A variety of reagents and conditions can be employed for the deprotection of phenolic MOM ethers.

-

Acid-catalyzed Hydrolysis: Simple treatment with dilute mineral acids, such as HCl in an alcohol solvent, can effectively remove the MOM group.[2][8]

-

Lewis Acids: Lewis acids like bismuth triflate have been shown to be highly efficient catalysts for the hydrolysis of MOM ethers, often under mild, aqueous conditions.[8]

-

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported sodium hydrogen sulfate, offer the advantages of simple workup (filtration) and catalyst reusability.[9] This method is highly selective for phenolic MOM ethers.[9]

Experimental Protocol: Deprotection using Silica-Supported Sodium Hydrogen Sulfate [9]

-

To a solution of 1-(Methoxymethoxy)-3-propylbenzene in dichloromethane (DCM), add silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the catalyst.

-

Wash the catalyst with DCM.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the deprotected 3-propylphenol.

Deprotection Workflow

Caption: Deprotection of the MOM ether to yield 3-propylphenol.

Applications

The primary application of 1-(Methoxymethoxy)-3-propylbenzene is as a protected intermediate in organic synthesis. By masking the reactive phenolic hydroxyl group of 3-propylphenol, other chemical transformations can be carried out on different parts of the molecule without interference from the phenol. For example, if further functionalization of the propyl chain or the aromatic ring is desired under conditions that are incompatible with a free phenol (e.g., reactions involving strong bases or certain organometallic reagents), the MOM-protected derivative would be an ideal substrate. Once the desired modifications are complete, the MOM group can be easily removed to reveal the phenol.

References

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

-

Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(4), 817-819. [Link]

-

Ataman Kimya. Methoxymethyl Ether. [Link]

-

Ma, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8683–8690. [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

Ujváry, I., & Mikite, G. (2003). A Practical Synthesis of 3-n-Propylphenol, a Component of Tsetse Fly Attractant Blends. Organic Process Research & Development, 7(4), 449–451. [Link]

-

Grokipedia. Methoxymethyl ether. [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

-

Monti, H., et al. (1983). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications, 13(12), 1021-1027. [Link]

- Google Patents. (2015). CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof.

-

ResearchGate. (2025). A Practical Synthesis of 3- n -Propylphenol, a Component of Tsetse Fly Attractant Blends | Request PDF. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

Sources

- 1. Methoxymethyl ether â Grokipedia [grokipedia.com]

- 2. adichemistry.com [adichemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(Methoxymethoxy)-3-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-(Methoxymethoxy)-3-propylbenzene is not publicly available. The following in-depth technical guidance is therefore predicated on a thorough analysis of structurally analogous compounds, including aromatic ethers, propylbenzene derivatives, and general principles for handling potentially hazardous laboratory chemicals. This guide is intended to foster a proactive safety culture and should be used in conjunction with a comprehensive, institution-specific risk assessment before any handling of this compound.

Introduction: Understanding the Profile of an Aromatic Ether

1-(Methoxymethoxy)-3-propylbenzene belongs to the chemical class of aromatic ethers. This structure, featuring a benzene ring substituted with a propyl group and a methoxymethyl ether group, suggests several key physicochemical characteristics that inform its safety profile. The ether linkage is of particular note, as ethers are a well-documented class of compounds prone to the formation of explosive peroxides upon exposure to air and light.[1][2][3][4][5] The aromatic ring and the alkyl chain also contribute to its likely combustible nature and potential for specific toxicological effects.

This guide provides a framework for the safe handling, storage, and disposal of 1-(Methoxymethoxy)-3-propylbenzene, with a focus on mitigating the risks inferred from its chemical structure.

Hazard Identification and Inferred Risk Profile

Due to the absence of specific toxicological and safety data, 1-(Methoxymethoxy)-3-propylbenzene should be treated as a hazardous substance. The following table summarizes the inferred hazards based on data from analogous compounds.

| Hazard Category | Inferred Hazard | Basis for Inference & Precautionary Principle |

| Flammability | Likely a combustible liquid. | Aromatic compounds and ethers are typically flammable. Propylbenzene has a flash point of 39°C. Assume it can be ignited by heat, sparks, or flames. |

| Peroxide Formation | Potential for peroxide formation upon storage and exposure to air. | Ethers are known to form explosive peroxides.[1][2][3][4][5][6] The methoxymethyl ether group suggests this possibility. |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Aromatic ethers can cause irritation to the skin, eyes, and respiratory tract.[7] Inhalation may lead to dizziness and drowsiness.[8] |

| Chronic Toxicity | Long-term exposure effects are unknown. | Assume potential for target organ effects with repeated exposure, a known risk for some ethers.[9] |

| Environmental Hazard | Potentially toxic to aquatic life. | Propylbenzene is classified as toxic to aquatic life with long-lasting effects.[10] |

Inferred GHS Classification:

Based on the available data for similar compounds, the following GHS pictograms are recommended for labeling and handling protocols:

-

GHS02: Flame (Flammable liquid)

-

GHS07: Exclamation Mark (Skin/eye/respiratory irritant, Acute toxicity)

-

GHS08: Health Hazard (Aspiration hazard, potential for target organ toxicity)

Personal Protective Equipment (PPE) and Exposure Control

A multi-layered approach to PPE is essential to minimize exposure.

-

Engineering Controls: All handling of 1-(Methoxymethoxy)-3-propylbenzene should be conducted in a certified chemical fume hood to control vapor inhalation.[11]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection:

-

A flame-resistant lab coat should be worn at all times.

-

Chemically resistant gloves are required. Nitrile gloves may offer initial protection, but it is crucial to consult glove manufacturer data for breakthrough times for similar aromatic ethers. Double-gloving is a prudent practice.

-

-

Respiratory Protection: In the event of a spill or ventilation failure, a full-face respirator with organic vapor cartridges should be available.

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to prevent accidents.

Handling

-

Peroxide Prevention: Due to the risk of peroxide formation, containers of 1-(Methoxymethoxy)-3-propylbenzene should be dated upon receipt and upon opening.[1][2][3][4][5] It is recommended to test for the presence of peroxides before use, especially if the container has been opened for an extended period. Simple peroxide test strips are commercially available.[3]

-

Ignition Sources: Keep the compound away from all sources of ignition, including open flames, hot plates, and static discharge.[8][10]

-

Inert Atmosphere: For long-term storage or sensitive reactions, consider storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Quantities: Work with the smallest quantities of the substance feasible for the experimental procedure.

Storage

-

Container: Store in a tightly sealed, light-resistant container (e.g., amber glass bottle) to minimize exposure to air and light, which can accelerate peroxide formation.[2][5]

-

Location: Store in a well-ventilated, cool, dry area designated for flammable liquids. The storage area should be separate from oxidizing agents and strong acids.

-

Temperature: Avoid storing in direct sunlight or areas with significant temperature fluctuations.

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines a safe and logical workflow for using 1-(Methoxymethoxy)-3-propylbenzene in a laboratory setting.

Emergency Procedures: Preparedness and Response

Spills

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Close the laboratory doors and post a warning sign.

-

Provide the emergency response team with all available information on the spilled substance.

-

Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal

All waste containing 1-(Methoxymethoxy)-3-propylbenzene, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Ensure waste containers are properly labeled.

Conclusion: A Commitment to Safety